molecular formula C19H17N3O3S B5185342 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide

3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide

Cat. No. B5185342
M. Wt: 367.4 g/mol
InChI Key: KFODQTSRDJUNMN-UHFFFAOYSA-N
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Description

3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide, also known as MPSPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPSPB belongs to the class of sulfonamide compounds and has shown promising results in various studies related to cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body.
Biochemical and Physiological Effects
3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has been shown to have various biochemical and physiological effects on the body. Studies have shown that 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has also been shown to have low toxicity and good bioavailability. However, one of the limitations of using 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of the potential therapeutic applications of 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide in other diseases such as diabetes, Alzheimer's disease, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide and its potential interactions with other drugs.
In conclusion, 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide is a promising compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and explore its potential in other areas of medicine.

Synthesis Methods

The synthesis of 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide involves the reaction of 4-methyl-2-aminopyridine with benzoyl chloride, followed by the addition of sulfanilamide. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has shown promising results in inhibiting the growth of cancer cells. Studies have also shown that 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-[(4-methylpyridin-2-yl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-14-10-11-20-18(12-14)22-26(24,25)17-9-5-6-15(13-17)19(23)21-16-7-3-2-4-8-16/h2-13H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFODQTSRDJUNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methylpyridin-2-yl)sulfamoyl]-N-phenylbenzamide

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